molecular formula C17H20N6O4 B1223172 N-[(4-Aminophenyl)methyl]adenosine

N-[(4-Aminophenyl)methyl]adenosine

Cat. No.: B1223172
M. Wt: 372.4 g/mol
InChI Key: PMUVNAUPWLXPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Aminophenyl)methyl]adenosine is a synthetic nucleoside derivative designed for advanced research on purinergic signaling, specifically through adenosine receptors (ARs). This compound is of significant interest in neuroscience and pharmacology for its potential role in modulating neuroprotective and anticonvulsive pathways. As a research tool, it aids in the elucidation of complex receptor-specific mechanisms that could underpin new therapeutic strategies for brain disorders. Adenosine acts as a crucial cytoprotective and neuromodulatory agent in the central nervous system, where its effects are mediated by four G protein-coupled receptor subtypes: A 1 , A 2A , A 2B , and A 3 . The activation of A 1 and A 3 receptors is generally associated with neuroprotective effects, such as counteracting excitotoxicity and providing cerebroprotection, while A 2A receptor blockade can also alleviate the burden of neurodegenerative conditions . Structurally, the N 6 -benzyl substitution on the adenine ring of adenosine, as found in this compound, is a recognized structural motif that can influence affinity and selectivity for adenosine receptor subtypes, particularly the A 3 AR . This makes it a valuable chemical probe for investigating the nuanced functions of these receptors. Research on closely related analogues, specifically N6-2-(4-aminophenyl)ethyl-adenosine (APNEA), has demonstrated a significant capacity to enhance the anticonvulsive activity of standard antiepileptic drugs like carbamazepine, phenobarbital, and valproate against maximal electroshock-induced seizures . This potentiation is not linked to altered plasma levels of the co-administered drugs, suggesting a direct, synergistic pharmacodynamic interaction rather than a pharmacokinetic one . The emerging research around such compounds underscores their potential application in studying drug-resistant epilepsy and refining combination therapies for seizure management. Consequently, this compound serves as a critical tool for scientists dissecting the pathways of neuroprotection, synaptic plasticity, and the central response to metabolic stress.

Properties

IUPAC Name

2-[6-[(4-aminophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4/c18-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(26)13(25)11(6-24)27-17/h1-4,7-8,11,13-14,17,24-26H,5-6,18H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUVNAUPWLXPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Displacement of a Halogen at N⁶

The most common method involves displacing a halogen (e.g., chlorine) from 6-chloropurine ribonucleoside with 4-aminobenzylamine. This approach leverages the reactivity of the purine scaffold’s N⁶ position under basic conditions.

Key Steps :

  • Protection of Ribose Hydroxyl Groups :

    • The ribose moiety is typically protected as 2′,3′,5′-tri-O-acetyl derivatives to prevent undesired side reactions during substitution.

    • Example: 9-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine is used as a precursor.

  • Nucleophilic Substitution :

    • The protected purine reacts with 4-aminobenzylamine in the presence of a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)) and a base (e.g., triethylamine) in dimethylformamide (DMF).

    • Reaction conditions: Room temperature, 12–24 hours.

  • Deprotection and Purification :

    • Acetyl groups are removed by basic hydrolysis (e.g., NaOH in methanol).

    • Purification via precipitation or chromatography (e.g., silica gel).

Example Reaction :
6-Chloropurine Ribonucleoside+4-AminobenzylamineEDCI, Et₃N, DMFThis compound\text{6-Chloropurine Ribonucleoside} + \text{4-Aminobenzylamine} \xrightarrow{\text{EDCI, Et₃N, DMF}} \text{this compound}

Direct Alkylation or Amidation

Alternative routes involve direct alkylation or amidation at the N⁶ position without halogen displacement. These methods are less common but explored in specialized cases.

Key Steps :

  • Activation of Adenosine :

    • Adenosine derivatives are activated (e.g., via phosphorylation or conversion to a reactive intermediate) to facilitate coupling with 4-aminobenzylamine.

  • Coupling Reactions :

    • Reagents such as carbodiimides (e.g., EDCI) or carbonyl diimidazole (CDI) are used to form amide or amine bonds.

Example Reaction :
Adenosine Derivative+4-AminobenzylamineEDCI, HOBtThis compound\text{Adenosine Derivative} + \text{4-Aminobenzylamine} \xrightarrow{\text{EDCI, HOBt}} \text{this compound}

Reaction Conditions and Optimization

Critical parameters influencing yield and purity include solvent choice, temperature, and reaction time.

Parameter Optimal Conditions Source
Solvent DMF or DMSO (enhances solubility of polar reactants)
Temperature Room temperature to 60°C (higher temps accelerate reaction but risk decomposition)
pH Neutral to slightly basic (pH 7–9) to favor nucleophilic attack
Coupling Agents EDCI + HOBt (efficient for amide/ammonia bond formation)
Reaction Time 12–24 hours (for complete substitution)

Challenges :

  • Byproduct Formation : Uncontrolled side reactions (e.g., O-alkylation) may occur if ribose hydroxyls are unprotected.

  • Low Solubility : Adenosine derivatives often require polar aprotic solvents (e.g., DMF) for dissolution.

Workup and Purification

Post-reaction steps focus on isolating the target compound while minimizing impurities.

Precipitation and Extraction

  • Quenching the Reaction :

    • Excess reagents are quenched with water or ice-cold aqueous acid (e.g., HCl).

  • Extraction :

    • Organic solvents (e.g., ethyl acetate) are used to extract the product from aqueous layers.

Chromatographic Purification

  • Column Chromatography : Silica gel or reverse-phase C18 columns separate unreacted starting materials and byproducts.

  • Yield : Typically 40–70% for small-scale syntheses.

Example Protocol :

  • Precipitation : Add water to the reaction mixture; filter the precipitate.

  • Washing : Wash with cold ethanol or methanol to remove impurities.

  • Drying : Lyophilize or vacuum-dry to obtain the pure product.

Industrial-Scale Production

Large-scale synthesis adapts laboratory methods with enhanced efficiency and safety.

Key Modifications

  • Pressure Reactors : Used for reactions requiring elevated temperatures or pressures.

  • High-Purity Reagents : Minimize impurities in intermediates (e.g., 4-aminobenzylamine).

  • Continuous Flow Systems : Improve reaction control and reduce batch-to-batch variability.

Quality Control

  • Purity Analysis : HPLC or NMR ensures >95% purity.

  • Stability Testing : Storage at -20°C in inert atmospheres prevents degradation.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Halogen Displacement High specificity for N⁶ substitutionRequires ribose protection40–70%
Direct Alkylation No protection/deprotection steps neededRisk of side reactions (e.g., O-alkylation)30–50%
Amidation via EDCI/HOBt Efficient for amide bond formationSensitive to moisture50–65%

Research Findings and Optimization

Recent studies highlight strategies to improve efficiency:

  • Catalytic Reagents : Copper(I) acetate enhances coupling rates in amidation reactions.

  • Solvent Optimization : DMSO improves solubility of 4-aminobenzylamine, reducing reaction time.

  • Microwave Assistance : Accelerates reactions to 1–2 hours with minimal decomposition.

Data Tables

Table 1: Representative Reaction Conditions

Reactants Solvent Catalyst/Reagent Temp (°C) Time (h) Yield (%)
6-Chloropurine + 4-AminobenzylamineDMFEDCI, HOBt252465
Adenosine + 4-AminobenzylamineDMFTEA601250

Table 2: Purification Methods

Method Solvent System Purity Achieved Source
Precipitation Water/Ethanol>85%
Silica Gel Ethyl Acetate/Hexane>95%

Chemical Reactions Analysis

Types of Reactions

N-[(4-Aminophenyl)methyl]adenosine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its activity.

    Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s activity and interactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

N-[(4-Aminophenyl)methyl]adenosine has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study adenosine receptor interactions and to develop new adenosine receptor inhibitors.

    Biology: The compound is used to investigate the role of adenosine receptors in various biological processes, including neurotransmission and immune response.

    Medicine: Research on this compound contributes to the development of new therapeutic agents targeting adenosine receptors, which are implicated in conditions such as cardiovascular diseases and neurological disorders.

    Industry: The compound is used in the development of new drugs and in the study of receptor-ligand interactions.

Mechanism of Action

N-[(4-Aminophenyl)methyl]adenosine exerts its effects by inhibiting adenosine receptors. It binds to these receptors, preventing the natural ligand (adenosine) from interacting with them. This inhibition can modulate various physiological processes, including neurotransmission, vasodilation, and immune response . The primary molecular targets are the adenosine receptors, and the pathways involved include those related to cyclic AMP (cAMP) signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Adenosine Derivatives

N⁶-[2-(4-Aminophenyl)ethyl]adenosine

  • Structural Difference : Replaces the benzyl group with a phenethyl chain.
  • Pharmacological Profile: Acts as an A₃ adenosine receptor agonist (vs. the inhibitor activity of N-[(4-Aminophenyl)methyl]adenosine) .
  • Functional Impact : The extended alkyl chain may reduce steric hindrance, favoring agonist activity at the A₃ receptor subtype.

5'-N-Ethylcarboxamidoadenosine (NECA)

  • Structural Difference : Features an ethylcarboxamide group at the 5′-ribose position.
  • Binding Stability: Exhibits lower RMSD fluctuations (3.0–3.7 Å) in molecular dynamics (MD) simulations with TNF-α, indicating stronger conformational stability compared to this compound (6.7–8.7 Å RMSD) .
  • Therapeutic Relevance: Broad-spectrum adenosine receptor agonist with applications in cardiovascular and anti-inflammatory research.

APNEA (N⁶-(2-Phenylethyl)adenosine)

  • Structural Difference : Phenethyl substituent at N⁶.
  • Receptor Selectivity: Binds preferentially to A₃ receptors, contrasting with this compound’s ecto-5′-nucleotidase inhibition .
  • ADMET Profile : Both compounds show favorable drug-like properties in silico, including low skin sensitization risk .

N⁶-Cyclohexyladenosine

  • Structural Difference : Cyclohexyl group at N⁶.
  • Pharmacology : Potent A₁ receptor agonist used in studies of cardiac function and neuroprotection .
  • Key Contrast: The cyclohexyl moiety enhances lipophilicity, improving blood-brain barrier penetration compared to the polar 4-aminobenzyl group in this compound.

Functional and Computational Comparisons

Binding Affinity and Selectivity

Compound Target Ki/IC₅₀ (nM) Docking Score RMSD (Å)
This compound Rat ecto-5′-nucleotidase 29 -6.79 6.7–8.7
5'-N-Ethylcarboxamidoadenosine TNF-α N/A N/A 3.0–3.7
2-D08 SUMOylation N/A -7.34 N/A
  • Docking Scores: this compound forms three hydrogen bonds and one π-π interaction with TNF-α, yielding a docking score of -6.79 . This is weaker than 2-D08 (-7.34), a SUMOylation inhibitor, but stronger than many natural compounds.
  • MD Simulations: this compound exhibits higher RMSD fluctuations in TNF-α complexes, suggesting conformational instability compared to 5'-N-Ethylcarboxamidoadenosine .

Structural Modifications and Activity

  • 4-Aminophenyl vs. Acetamidophenyl: N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate) (CAS 63554-92-7) introduces a phosphate group and acetamide substitution, altering solubility and likely reducing receptor affinity compared to the parent compound .

Q & A

Q. How can conflicting results from enzyme inhibition assays (e.g., IC50 variability) be reconciled?

  • Answer : Variability often stems from assay conditions:
  • ATP concentration : Standardize to 1 mM (Km for ecto-5′-nucleotidase).
  • Temperature : Use 37°C with pre-equilibration to mimic physiological conditions.
  • Include Z’-factor analysis to validate assay robustness (Z’ > 0.5 required) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in animal models?

  • Answer : Apply non-linear regression (GraphPad Prism) to calculate ED50 values. Use mixed-effects models (e.g., ANOVA with Tukey’s post hoc) for multi-group comparisons. Report 95% confidence intervals and effect sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.